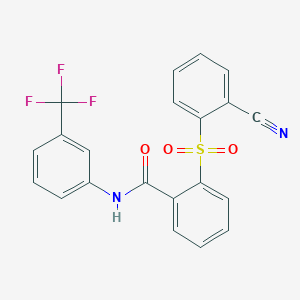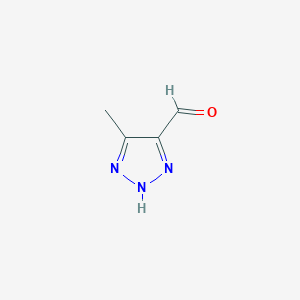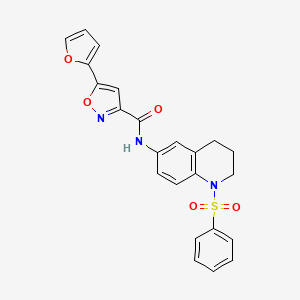
3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol
概述
描述
3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol (3-ABN) is a novel small-molecule compound that has been studied for its potential applications in scientific research. 3-ABN is a derivative of adamantane, which is a polycyclic hydrocarbon that consists of four fused cyclohexane rings. This compound has been studied for its use in medicinal chemistry, biology, and biochemistry due to its unique properties.
科学研究应用
3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol has been studied for its potential applications in scientific research. It has been used in medicinal chemistry to study the structure-activity relationships of various compounds. In addition, 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol has been used in biochemistry and cell biology to study enzyme activity and the regulation of gene expression. It has also been used in pharmacology to study drug-receptor interactions.
作用机制
Target of Action
Compounds with similar structures, such as adapalene, have been found to target retinoid receptors . These receptors play a crucial role in cellular growth and differentiation.
Mode of Action
For instance, Adapalene, a similar compound, interacts with retinoid receptors to modulate cellular growth and differentiation .
Biochemical Pathways
Related compounds have been found to influence pathways involving the metabolism of epoxy fatty acids . These pathways have downstream effects on vasodilation of cerebral blood vessels, which is crucial for neurovascular coupling .
Pharmacokinetics
Related compounds like adapalene have been found to exhibit high and rapid brain uptake in baboons, indicating substantial binding specificity .
Result of Action
Compounds with similar structures have shown significant anti-denv serotype 2 activity and low cytotoxicity .
实验室实验的优点和局限性
The use of 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol in lab experiments has both advantages and limitations. One of the main advantages of using this compound is its low toxicity, which makes it safe to use in laboratory settings. Additionally, 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol is relatively inexpensive and easy to synthesize, which makes it a cost-effective option for laboratory experiments. However, there are some limitations to using this compound in lab experiments. For example, 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol is a relatively small molecule, which limits its ability to bind to larger molecules. Additionally, the exact mechanism of action of this compound is not well understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several potential future directions for the use of 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol in scientific research. One potential direction is to study the compound’s effects on gene expression and enzyme activity. Additionally, further research could be conducted to explore the compound’s potential applications in drug development and medicinal chemistry. Additionally, further research could be conducted to explore the compound’s potential to modulate the activity of various proteins and receptors in the cell. Finally, further research could be conducted to explore the compound’s potential to interact with various receptors in the cell and affect gene expression.
属性
IUPAC Name |
3-(1-adamantyl)-6-bromonaphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrO/c21-17-2-1-15-8-19(22)18(7-16(15)6-17)20-9-12-3-13(10-20)5-14(4-12)11-20/h1-2,6-8,12-14,22H,3-5,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOOFHRWAOQRNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C=C5C=CC(=CC5=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-bromophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2911110.png)

![Lithium;2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate](/img/structure/B2911113.png)
![7-(2-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2911117.png)
![1-(2-Phenylethyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2911119.png)
![2-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2911120.png)
![5,6-dimethyl-3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2911123.png)
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2911125.png)

![(3E)-1-benzyl-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2911129.png)
![2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride](/img/structure/B2911130.png)

![[2,4-Bis(difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B2911132.png)
